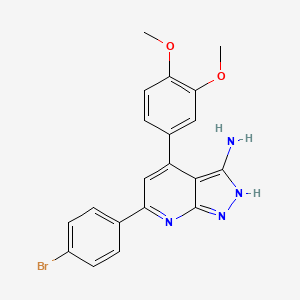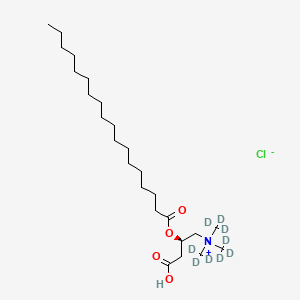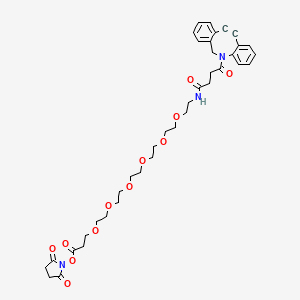
DBCO-PEG6-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG6-NHS ester is a compound widely used in the field of click chemistry. It is a bifunctional linker that contains dibenzocyclooctyne (DBCO) and N-hydroxysuccinimidyl (NHS) ester groups flanking a hexaethylene glycol (PEG6) spacer. This compound is known for its ability to react specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG6-NHS ester typically involves the reaction of DBCO with PEG6 and NHS ester. The process begins with the preparation of a DBCO-PEG intermediate, which is then reacted with NHS ester to form the final product. The reaction is usually carried out in anhydrous conditions using solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. Additionally, the DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, azide-containing molecules.
Conditions: Neutral or slightly basic pH, room temperature, anhydrous solvents such as DMSO or DCM .
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Cycloaddition Products: Formed from the SPAAC reaction between DBCO and azide groups
Scientific Research Applications
DBCO-PEG6-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a linker for bioconjugation and surface modification. It enables the attachment of biomolecules to various surfaces, facilitating the study of molecular interactions and the development of biosensors .
Biology
In biological research, this compound is used for labeling and imaging studies. It allows for the site-specific attachment of fluorescent dyes or other probes to biomolecules, enabling the visualization of cellular processes and the tracking of molecular pathways .
Medicine
In medicine, this compound is employed in the development of targeted drug delivery systems. It facilitates the conjugation of therapeutic agents to targeting ligands, enhancing the specificity and efficacy of drug delivery .
Industry
In the industrial sector, this compound is used in the production of functionalized materials and coatings. It enables the modification of surfaces with specific functional groups, improving the performance and durability of materials .
Mechanism of Action
Comparison with Similar Compounds
DBCO-PEG6-NHS ester is unique due to its bifunctional nature and the presence of a PEG spacer, which enhances its solubility and reduces steric hindrance. Similar compounds include:
DBCO-PEG4-NHS ester: Contains a shorter PEG spacer, which may result in reduced solubility and increased steric hindrance.
DBCO-NHS ester: Lacks the PEG spacer, making it less versatile for certain applications.
Azide-PEG6-NHS ester: Contains an azide group instead of DBCO, which undergoes copper-catalyzed click reactions rather than SPAAC.
This compound stands out due to its ability to undergo copper-free click chemistry, making it particularly useful for applications where copper ions may be detrimental .
Properties
Molecular Formula |
C38H47N3O12 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H47N3O12/c42-34(11-12-35(43)40-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)40)39-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-38(46)53-41-36(44)13-14-37(41)45/h1-8H,11-29H2,(H,39,42) |
InChI Key |
NAVVOIUTVMJKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


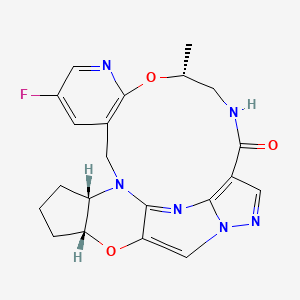
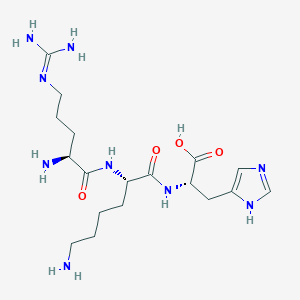
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
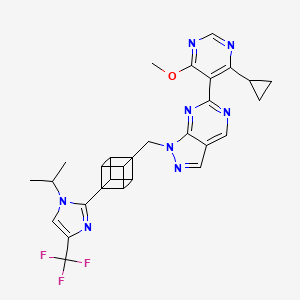
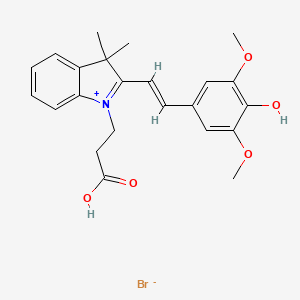
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)


![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)
